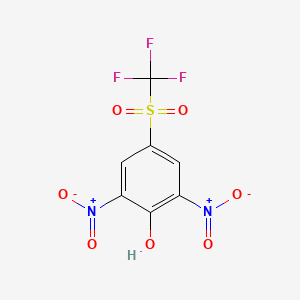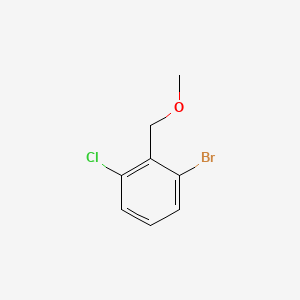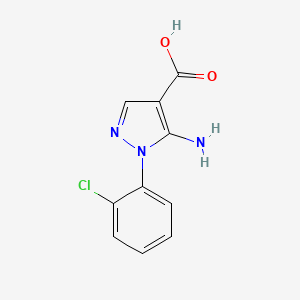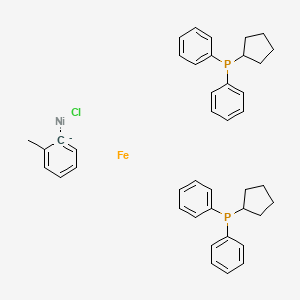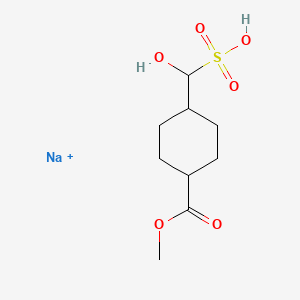
(2,6-Difluoro-3-iodophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoro-3-iodophenyl)(methyl)sulfane is an organic compound with the molecular formula C7H5F2IS and a molecular weight of 286.08 g/mol . This compound is characterized by the presence of fluorine, iodine, and sulfur atoms attached to a phenyl ring, making it a unique and versatile chemical in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluoroiodobenzene with methylthiol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of (2,6-Difluoro-3-iodophenyl)(methyl)sulfane may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
(2,6-Difluoro-3-iodophenyl)(methyl)sulfane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfane group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the sulfur group.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (sodium hydride, potassium carbonate), solvents (DMF, THF).
Oxidation: Oxidizing agents (hydrogen peroxide, m-CPBA), solvents (acetonitrile, dichloromethane).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, ether).
Major Products
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated phenyl derivatives and reduced sulfur compounds.
Scientific Research Applications
(2,6-Difluoro-3-iodophenyl)(methyl)sulfane is used in several scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceutical Development: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (2,6-Difluoro-3-iodophenyl)(methyl)sulfane involves its reactivity towards various nucleophiles and electrophiles due to the presence of iodine and sulfur atoms . The compound can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other groups . Additionally, the sulfur atom can undergo oxidation or reduction, leading to the formation of sulfoxides or sulfones .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(2,6-Difluoro-3-iodophenyl)(methyl)sulfane is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring, which imparts distinct reactivity and properties compared to other similar compounds . This unique structure makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
1,3-difluoro-4-iodo-2-methylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IS/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFIAHOZKCZMNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC(=C1F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

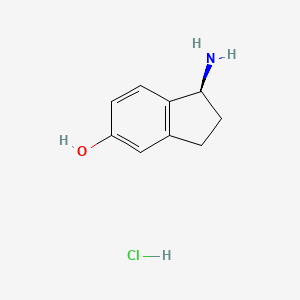

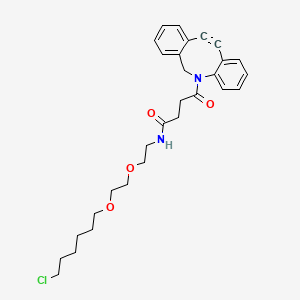
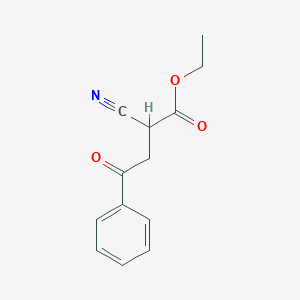
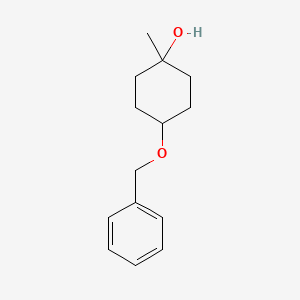
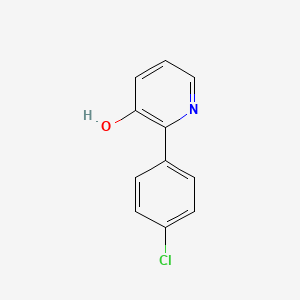

![6-Chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine](/img/structure/B6289603.png)
